ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is a heterocyclic compound .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one approach involves the reaction of chalcones with thiosemicarbazide or hydrazine hydrate in the presence of acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an ethyl group (C2H5) and a benzyl group (C6H5CH2).
Chemical Reactions Analysis
Pyrazole compounds, including this compound, can participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also be involved in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Pharmacological Investigation
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate derivatives have been investigated for their potential in pharmacological applications, particularly as analgesic and anti-inflammatory agents. A study by Gokulan et al. (2012) synthesized a series of these compounds, identifying one (5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) as a notable analgesic and anti-inflammatory compound with mild ulcerogenic potential (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Corrosion Inhibition in Steel
The compound has been studied for its role in corrosion inhibition. Herrag et al. (2007) evaluated its effectiveness as a corrosion inhibitor for steel in hydrochloric acid, demonstrating a significant reduction in corrosion rates, with the inhibition efficiency increasing with the concentration of pyrazole compounds (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Selective Synthesis Applications
Lebedˈ et al. (2012) explored the compound's use in selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further convertible to their 1-unsubstituted analogs. This application is significant for selective synthesis processes in organic chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Crystal Structure and Biological Activities
Research by Minga (2005) involved the synthesis and crystal structure determination of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, indicating potential fungicidal and plant growth regulation activities (Minga, 2005).
Corrosion Inhibitors for Industrial Applications
Dohare et al. (2017) synthesized new corrosion inhibitors based on pyranpyrazole derivatives, including this compound, for mild steel, useful in industrial pickling processes. These inhibitors demonstrated high efficiency and supported the formation of protective films on metal surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
Properties
IUPAC Name |
ethyl 5-amino-1-benzylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-15-16(12(11)14)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPSMKNXBQGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354878 | |
Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19867-62-0 | |
Record name | ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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